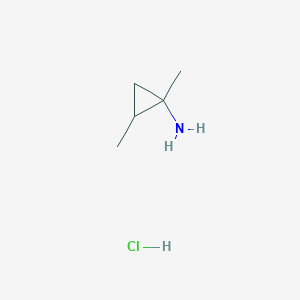

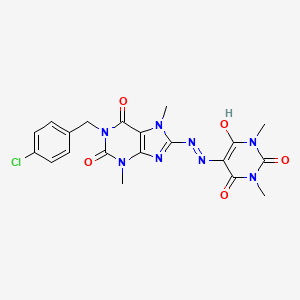

![molecular formula C19H17N7 B2396416 6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 2415466-36-1](/img/structure/B2396416.png)

6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile” is a complex organic molecule that falls under the category of heterocyclic pyrimidine scaffolds . These compounds are known for their structural diversity and have been found to be broadly useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of DNA, has demonstrated various biological activities .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves the condensation of certain compounds at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one derivatives . This process involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involved in the formation of pyrimidine derivatives include the condensation of certain compounds at the methyl group of the acetyl moiety, followed by cyclization . This reaction involves the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest. These molecules were synthesized as novel CDK2 inhibitors. Notably, most of these compounds exhibited superior cytotoxic activities against cancer cell lines (MCF-7 and HCT-116) with IC50 values ranging from 45 to 97 nM. Additionally, they showed moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .

CDK4/6 Inhibition

Another avenue for cancer treatment involves targeting CDK4/6. Our compound’s unique structure may serve as a potential CDK4/6 inhibitor. Further investigations are warranted to explore its efficacy in inhibiting these kinases and its impact on cell cycle progression and apoptosis .

Antitumor Effects

Piritrexim, a related compound, has demonstrated good antitumor effects on carcinosarcoma in rats. While not directly studied for our compound, this finding suggests potential antitumor properties that merit further investigation .

Diuretic Agents

In a different context, related pyrimido[4,5-d]pyrimidines have been explored as diuretic agents. Although not specifically tested for our compound, this information highlights the versatility of this class of molecules .

Enzymatic Inhibition

Our compound exhibited enzymatic inhibitory activity against CDK2/cyclin A2. Notably, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to sorafenib (0.184 ± 0.01 μM) .

Dual Activity

Compound 14 displayed potent dual activity against cancer cell lines and CDK2. Its impact on cell cycle progression and apoptosis makes it a promising candidate for further investigation .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity .

Biochemical Pathways

By inhibiting CDK2, this compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, which can lead to apoptosis, or programmed cell death .

Pharmacokinetics

Its degree of lipophilicity, which reflects its affinity for a lipid environment, allows it to diffuse easily into cells . This property could impact its bioavailability, but further studies would be needed to confirm this.

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of the growth of certain cell lines .

properties

IUPAC Name |

6-(5-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7/c20-5-13-1-2-18(22-6-13)25-8-14-10-26(11-15(14)9-25)19-16-3-4-21-7-17(16)23-12-24-19/h1-4,6-7,12,14-15H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPFVDUKSOMWGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC=NC5=C4C=CN=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-{Pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

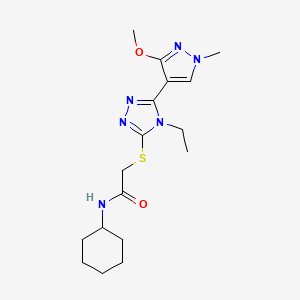

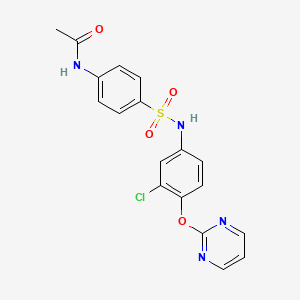

![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2396335.png)

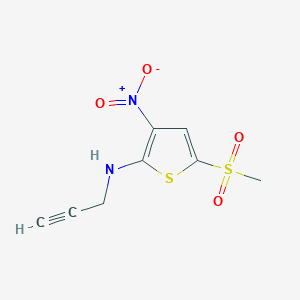

![2-(ethylsulfanyl)-N~8~-(4-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2396336.png)

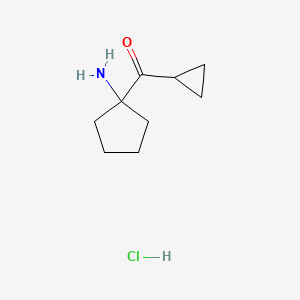

![7-ethyl-8-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2396342.png)

![1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B2396348.png)

![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)

![ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2396350.png)

![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)